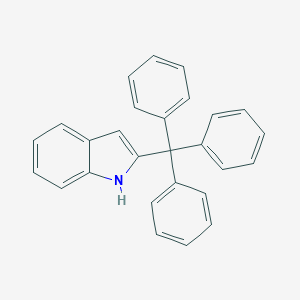

2-trityl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H21N |

|---|---|

Molecular Weight |

359.5g/mol |

IUPAC Name |

2-trityl-1H-indole |

InChI |

InChI=1S/C27H21N/c1-4-13-22(14-5-1)27(23-15-6-2-7-16-23,24-17-8-3-9-18-24)26-20-21-12-10-11-19-25(21)28-26/h1-20,28H |

InChI Key |

BYPZRRDNSPBCBQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5N4 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5N4 |

Origin of Product |

United States |

Disconnection of the C2 Trityl Bond

This disconnection represents the most direct pathway to construct 2-trityl-1H-indole. It involves breaking the bond between the C2 carbon of the indole (B1671886) ring and the central carbon of the trityl group.

Retrosynthetic Step: this compound Indole (or a functionalized indole precursor) + Trityl synthon

Discussion: This strategy leverages the inherent reactivity of the indole core, particularly its C2 position, and the electrophilic or coupling capabilities of trityl-containing reagents. Indoles are known to be electron-rich heterocycles, with electrophilic substitution typically favoring the C3 position due to greater resonance stabilization of the intermediate carbocation bhu.ac.inwikipedia.org. However, when the C3 position is already substituted or deactivated, or under specific reaction conditions, electrophilic attack or metal-catalyzed functionalization at the C2 position becomes feasible bhu.ac.in. The trityl group, being a sterically demanding triphenylmethyl substituent, can be introduced through several synthetic methodologies:

Direct C2-H Arylation/Functionalization: This method involves the direct functionalization of the C2-H bond of indole with a trityl-containing precursor. Transition metal catalysis, particularly palladium, has proven to be a powerful tool for achieving such C2-arylations rsc.orgrsc.orgresearchgate.netkuleuven.beorganic-chemistry.orgnih.govacs.org. These protocols often utilize arylboronic acids or their derivatives, such as aryltrifluoroborates, as coupling partners rsc.orgrsc.orgorganic-chemistry.org. For example, palladium-catalyzed cross-coupling reactions between indoles and potassium aryltrifluoroborates can regioselectively yield 2-arylindoles organic-chemistry.org. While specific examples involving the exceptionally bulky trityl group might be less common due to potential steric hindrance, these methodologies provide a strong conceptual basis. The mechanistic pathway often involves initial electrophilic palladation, followed by a 1,2-migration to the C2 position and subsequent reductive elimination organic-chemistry.org. Other transition metals, such as ruthenium, have also been employed for C2-H arylation reactions nih.gov.

Electrophilic Aromatic Substitution: The trityl cation (Ph₃C⁺), a relatively stable carbocation, can be readily generated from trityl chloride or trityl alcohol under acidic conditions cdnsciencepub.comcdnsciencepub.com. This electrophilic species can then react with the indole nucleus. Although C3 is generally the more reactive site for electrophilic attack, C2 substitution can occur, particularly if the C3 position is already substituted or if reaction conditions are optimized to favor C2 attack bhu.ac.in. Lewis acids or Brønsted acids are commonly used to mediate these electrophilic substitution reactions researchgate.net.

Cross-Coupling Reactions with Pre-functionalized Indoles: An alternative strategy involves the synthesis of a pre-functionalized indole, such as a 2-haloindole or a 2-boronylindole, followed by its coupling with a trityl-containing reagent (e.g., trityl halide or tritylboronic acid) via transition metal catalysis organic-chemistry.orgacs.org. This approach circumvents the direct C-H activation step but necessitates an additional synthetic step to introduce the functional group at the indole's C2 position.

Indole Ring Formation with Pre Installed C2 Trityl Group

This retrosynthetic pathway involves constructing the indole (B1671886) ring system from precursors that already incorporate the trityl substituent at the position destined to become C2 of the indole ring.

Retrosynthetic Step: 2-Trityl-1H-indole Precursors containing the trityl group and components for indole ring formation.

Discussion: This strategy is generally less favored for introducing sterically demanding substituents like the trityl group compared to post-cyclization functionalization. It typically requires the synthesis of complex trityl-substituted starting materials. For instance, a modified Fischer indole synthesis might involve the reaction of a phenylhydrazine (B124118) derivative with a trityl-substituted carbonyl compound. However, the significant steric bulk of the trityl group can substantially complicate the cyclization step, potentially leading to low yields or side reactions. Other established indole synthesis methods, such as the Madelung, Reissert, or Leimgruber–Batcho syntheses wikipedia.orgrsc.org, could theoretically be adapted, but this would necessitate the preparation of specialized trityl-containing precursors.

Data Table: Representative Synthetic Methodologies for 2-Arylindoles Applicable to this compound Synthesis

The following table outlines key synthetic strategies for preparing 2-arylindoles, which serve as analogous systems and provide a basis for the synthesis of this compound. While specific yields for this compound using these exact conditions may differ due to the trityl group's considerable steric bulk, these methods highlight the primary synthetic approaches.

| Method | Indole Component Precursor | Aryl Source (Trityl Component) | Catalyst/Reagents | Solvent | Conditions | Typical Yield (for 2-Arylindoles) | References |

| Pd-Catalyzed C2-H Arylation | Indole (or N-protected) | Aryltrifluoroborate (e.g., Ph₃C-BF₃K) | Pd(OAc)₂, Cu(OAc)₂ (co-catalyst) | Acetic acid | Room temperature, Air | Moderate to Good (60-80%) | organic-chemistry.org |

| Pd-Catalyzed C2-H Arylation (Heterogeneous) | Indole | Aryl halide (e.g., Ph₃C-X) | Pd-loaded MOF (e.g., UiO-66-BTeC) | γ-Valerolactone | Heating | Good | kuleuven.be |

| FeCl₃-Mediated C2-Arylation | N-Ac Indole | Electron-rich Arene | FeCl₃ | Air | Room temperature | Good (for indolines) | rsc.org |

| Electrophilic Substitution | Indole | Trityl alcohol/halide (Ph₃C-OH/Cl) | Acid catalyst (e.g., H₂SO₄, Lewis acid) | Varies | Varies | Variable (conditions dependent) | bhu.ac.inresearchgate.net |

Note: The "Aryl Source" and "Typical Yield" are generalized for 2-arylindoles. Applying these methods for the synthesis of this compound would require specific optimization, and steric hindrance from the trityl group is likely to influence reaction efficiency and yields.

Compound List:

this compound

Indole

Trityl chloride

Trityl alcohol

Potassium aryltrifluoroborate

Aryl halide

N-Ac Indole

Electron-rich Arene

Mechanistic Insights and Reactivity Pathways of 2 Trityl 1h Indole

Influence of the 2-Trityl Substituent on Indole (B1671886) Ring Reactivity

Indoles are inherently electron-rich aromatic systems, typically undergoing electrophilic aromatic substitution preferentially at the C3 position due to the superior stability of the resulting carbocation intermediate, which benefits from resonance stabilization involving the nitrogen lone pair bhu.ac.in. However, the presence of the sterically demanding trityl group at the C2 position can sterically hinder reactions at the adjacent C3 site. This steric hindrance can alter the preferred reaction pathways, potentially directing functionalization to other positions on the indole ring, such as C4, C5, C6, or C7, or even the nitrogen atom (N1) nih.gov. The electronic effects of the trityl group, while less pronounced than its steric influence, can also subtly modulate the electron density distribution within the indole core.

Regiochemical Control in Reactions Involving 2-Trityl-1H-Indole

The regioselectivity of reactions involving this compound is a key aspect governed by the interplay between the indole's intrinsic electronic preferences and the steric impediment introduced by the C2 trityl substituent.

While the C3 position is generally the most reactive site for electrophilic attack in unsubstituted indoles bhu.ac.in, the bulky trityl group at C2 can significantly influence this selectivity. It can act as a steric block, disfavoring reactions at C3 and potentially promoting functionalization at less hindered positions on the carbocyclic ring (C4-C7) or at the nitrogen atom (N1) nih.gov. The specific reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the electrophile or reagent, are critical in determining the regiochemical outcome nih.govnumberanalytics.comfrontiersin.org. For example, metal-catalyzed C-H activation strategies can be tuned to achieve functionalization at various positions of the indole ring, with the trityl group potentially directing or influencing the site selectivity nih.govuri.edu.

The synthesis of enantiomerically pure compounds often relies on asymmetric transformations. While specific literature detailing the asymmetric synthesis of this compound derivatives is limited in the provided search results, general principles of asymmetric catalysis applied to indoles can be considered. Chiral catalysts, such as chiral phosphoric acids or Lewis acids, are known to induce enantioselectivity in reactions involving indoles, such as Mannich or Michael additions mdpi.comresearchgate.netbeilstein-journals.org. The steric bulk of the trityl group could play a directing role in these asymmetric reactions, influencing the approach of the chiral catalyst or the substrate, thereby affecting the stereochemical outcome. The known stability of the trityl cation has also led to its exploration in chiral catalysis, for instance, through the use of chiral trityl phosphates acs.org.

2 Trityl 1h Indole in Protecting Group Chemistry and Its Interplay with Synthetic Strategies

The Trityl Moiety as an N-1 Protecting Group in Indole (B1671886) Chemistry

The triphenylmethyl (trityl) group serves as a robust and sterically demanding protecting group for the N-1 position of the indole nucleus. Its utility in this capacity stems from several key characteristics. The most prominent feature of the trityl group is its significant bulk, which effectively shields the N-1 position and can influence the stereochemical and regiochemical course of subsequent reactions. This steric hindrance can prevent unwanted reactions at the nitrogen atom and sterically direct incoming reagents to other positions on the indole ring.

Unlike many other common nitrogen protecting groups, such as sulfonyl or carbamate derivatives (e.g., tosyl or Boc), the trityl group is considered electronically neutral. Electron-withdrawing groups can significantly decrease the nucleophilicity and electron density of the indole ring, thereby deactivating it towards electrophilic substitution, which is the characteristic reaction of this heterocycle. The trityl group, being an alkyl-type protector, does not suffer from this drawback, leaving the electronic properties of the indole system largely unperturbed. This allows for electrophilic attack on the pyrrole ring to proceed efficiently.

The introduction of the trityl group onto the indole nitrogen is typically accomplished by reacting the N-H indole with trityl chloride (TrCl) in the presence of a suitable base, such as pyridine. The reaction proceeds through an SN1 mechanism, involving the formation of a highly stable trityl cation intermediate. This stability is a result of the delocalization of the positive charge over the three phenyl rings. The trityl group is notably labile under acidic conditions, a property that is central to its removal.

Chemoselective Protection and Deprotection Methodologies

The successful application of any protecting group hinges on the ability to introduce and remove it selectively without affecting other functional groups within the molecule. The trityl group offers a reliable profile for chemoselective protection and deprotection in indole synthesis.

Protection: The standard protocol for the N-tritylation of indoles involves the use of trityl chloride in the presence of a base. The choice of base and solvent can be tailored to the specific substrate. For instance, pyridine can serve as both the base and the solvent. The reaction proceeds readily due to the formation of the stable trityl cation.

Deprotection: The acid lability of the trityl group is the key to its removal. Deprotection is commonly achieved by treatment with Brønsted acids. The conditions can be tuned from mild to strong, allowing for a degree of selectivity. Mild acids such as acetic acid or formic acid can effectively cleave the N-Tr bond, often while leaving other acid-sensitive groups, like tert-butyldimethylsilyl (TBS) ethers, intact thieme-connect.de. For more robust substrates, stronger acids like trifluoroacetic acid (TFA) are highly effective thieme-connect.de. The deprotection mechanism also involves the formation of the stable trityl cation as a leaving group. Reductive detritylation offers a non-acidic alternative for cleavage. For example, N-tritylamines can be cleaved using lithium powder and a catalytic amount of naphthalene, a method that demonstrates selectivity in the presence of allyl or benzyl groups organic-chemistry.org.

The lability of the trityl group can be fine-tuned by introducing electron-donating substituents onto the phenyl rings. For example, a p-methoxytrityl (MMT) group is significantly more acid-labile than the standard trityl group, allowing for its removal under even milder acidic conditions. This tunable lability is a powerful tool for developing highly selective deprotection strategies in complex syntheses.

| Reagent/Condition | Selectivity/Comment | Reference |

|---|---|---|

| Acetic Acid (AcOH) / Formic Acid | Mild conditions; can be selective over silyl ethers. | thieme-connect.de |

| Trifluoroacetic Acid (TFA) | Strong acid, highly effective for rapid deprotection. | thieme-connect.de |

| Lewis Acids (e.g., ZnBr2, MgBr2) | Alternative to Brønsted acids, mechanism involves coordination to the nitrogen. | thieme-connect.de |

| Lithium powder / Naphthalene | Reductive cleavage; non-acidic conditions. Selective in the presence of allyl and benzyl groups. | organic-chemistry.org |

| Lithium Chloride (LiCl) in Methanol | Mild, inexpensive method reported for cleavage of trityl ethers, suggesting potential for N-trityl indoles. | mdpi.com |

Orthogonality with Other Protecting Groups in Multi-Step Syntheses

A critical concept in complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. mdpi.com The N-trityl group can be integrated into such schemes due to its specific cleavage conditions. Its primary orthogonality lies in its stability to basic, hydrogenolytic, and nucleophilic conditions, which are used to remove other common protecting groups.

The acid-labile nature of the trityl group means it is not orthogonal to other acid-sensitive groups like tert-butoxycarbonyl (Boc) or t-butyl esters under strong acidic conditions. However, a degree of selective removal can often be achieved. The trityl group is generally more acid-sensitive than the Boc group, allowing for its removal with very mild or dilute acid (e.g., 1% TFA) while leaving the Boc group intact. nih.gov Conversely, certain conditions have been developed for the selective removal of N-Boc groups in the presence of other acid-sensitive functionalities. bhu.ac.in

The true orthogonality of the N-trityl group is evident when paired with groups that are cleaved under completely different mechanisms:

Base-Labile Groups: Groups like 9-fluorenylmethoxycarbonyl (Fmoc) or acetate esters are removed with bases (e.g., piperidine, hydroxide), conditions to which the N-trityl group is completely stable.

Hydrogenolysis-Labile Groups: Protecting groups such as benzyl (Bn) or benzyloxycarbonyl (Cbz) are cleaved by catalytic hydrogenation. The N-trityl group is stable to these conditions.

Fluoride-Labile Groups: Silyl ether protecting groups like tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) are removed by fluoride sources (e.g., TBAF). The N-trityl group remains unaffected by these reagents.

This compatibility allows for intricate synthetic sequences where different functional groups can be unmasked at various stages of the synthesis.

| N-Trityl Group | Orthogonal Protecting Group | Cleavage Condition for Orthogonal Group |

|---|---|---|

| Stable | Fmoc, Acyl groups | Base (e.g., Piperidine, K2CO3/MeOH) |

| Benzyl (Bn), Cbz | H2, Pd/C (Hydrogenolysis) | |

| Silyl ethers (TBS, TIPS) | Fluoride source (e.g., TBAF) | |

| Removed (Mild Acid) | Boc, t-Butyl esters | Stable (requires stronger acid for removal) |

Impact of Trityl Protection on Indole Reactivity and Regioselectivity

Protecting the indole nitrogen with a trityl group has a profound impact on the subsequent reactivity and regioselectivity of the indole ring. By occupying the N-1 position, the trityl group prevents side reactions such as N-alkylation or N-acylation during electrophilic substitution reactions.

Indole is an electron-rich heterocycle, and electrophilic substitution preferentially occurs at the C-3 position. This is because the cationic intermediate (the sigma complex) formed by attack at C-3 is more stable, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. The presence of the N-trityl group does not alter this inherent electronic preference. However, its steric bulk can further enhance the selectivity for C-3 by hindering access to the C-2 position.

A significant application where N-protection is crucial is in the metallation of the indole ring. Directed ortho-metallation is a powerful tool for C-H functionalization. For indoles, lithiation typically requires N-protection to prevent deprotonation of the acidic N-H. While N-Boc protection has been shown to direct lithiation to the C-2 position, the large steric profile of the N-trityl group is expected to similarly direct metallation to the C-2 position by blocking other sites and potentially through chelation effects. Following lithiation, the resulting organometallic species can be trapped with various electrophiles to introduce substituents at the C-2 position, a transformation that is difficult to achieve with unprotected indoles.

In Friedel-Crafts type reactions, N-protection is essential to prevent the Lewis acid catalyst from coordinating with the indole nitrogen, which would deactivate the ring. With the N-trityl group in place, Friedel-Crafts alkylations and acylations proceed smoothly, typically with high regioselectivity at the C-3 position, consistent with the electronic nature of the indole ring. richmond.eduresearchgate.net The bulky trityl group ensures that the reaction occurs on the carbon framework rather than the nitrogen atom.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Studies of 2 Trityl 1h Indole Transformations

Elucidation of Reaction Intermediates via Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the structural elucidation of molecules in solution. In the context of 2-trityl-1H-indole transformations, one-dimensional (1D) NMR spectra often prove insufficient due to signal overlap, especially in complex reaction mixtures. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these complexities by correlating coupled nuclei.

For instance, in the study of reactions where the trityl group might migrate or be cleaved, identifying the exact substitution pattern on the indole (B1671886) ring is critical. COSY spectra can establish proton-proton connectivities within the indole scaffold and the trityl group, confirming their integrity or revealing new spin systems corresponding to reaction intermediates.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the through-space proximity of protons, which is vital for conformational analysis of bulky molecules like this compound derivatives. The spatial interaction between the protons of the trityl group and those on the indole ring can be observed as cross-peaks in a NOESY spectrum. This information is crucial for understanding the steric environment around the reactive sites and can help to explain the stereochemical outcome of a reaction. Low-temperature NOESY experiments can even "freeze" conformational interchanges, allowing for the characterization of distinct diastereomeric conformers in solution researchgate.net.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

| Correlation Type | Interacting Protons | Information Gained |

| COSY | H-4 with H-5, H-5 with H-6, H-6 with H-7 | Confirms the connectivity of protons on the benzene ring of the indole nucleus. |

| HSQC | Indole C-H protons to their attached carbons | Assigns the proton signals to their corresponding carbon atoms in the indole ring. |

| HMBC | Indole N-H to C-2, C-3, and C-7a | Establishes long-range connectivity, confirming the position of substituents. |

| NOESY | Trityl phenyl protons with Indole H-3 and H-4 | Indicates spatial proximity, providing insights into the preferred conformation. |

Mass Spectrometry for Reaction Monitoring and Product Confirmation Beyond Basic Identification

Mass spectrometry (MS) is an essential technique for monitoring the progress of chemical reactions and confirming the identity of products. In the study of this compound transformations, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of complex reaction mixtures and the identification of individual components based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of reactants, intermediates, and products. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, during a reaction, the loss of the trityl group (C(C₆H₅)₃, mass ≈ 243.3 g/mol ) and its replacement by another substituent can be precisely tracked by observing the corresponding mass change in the molecular ion peak.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of a particular molecular structure. For instance, the cleavage of the bond between the indole C-2 position and the trityl group would be a predictable fragmentation pathway for this compound, producing a stable trityl cation (m/z 243). By monitoring for the appearance of specific precursor and product ions, the formation and consumption of intermediates and final products can be followed in real-time. This approach, often termed Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), provides high sensitivity and selectivity for quantitative analysis nih.gov.

Table 2: Application of Mass Spectrometry in a Hypothetical Transformation of this compound

| Technique | Application | Data Obtained |

| LC-MS | Monitoring the reaction of this compound with an electrophile. | Chromatographic separation of starting material, intermediate, and product with their respective m/z values. |

| HRMS (ESI) | Accurate mass determination of the final product. | Elemental composition confirming the successful addition of the electrophile and retention of the trityl group. |

| MS/MS | Structural confirmation of a reaction byproduct. | Fragmentation pattern showing the loss of the trityl group, confirming its lability under certain conditions. |

X-ray Crystallography for Precise Structural Determination in Complex Systems

While NMR and MS provide invaluable information about molecular structure and connectivity, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complex molecules derived from this compound transformations, single-crystal X-ray diffraction analysis can unambiguously establish stereochemistry, conformation, and intermolecular interactions in the solid state.

The bulky trityl group can significantly influence the crystal packing of indole derivatives. X-ray crystallography can reveal how these molecules arrange themselves in a crystal lattice, providing insights into non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can play a crucial role in the properties and reactivity of the compounds in the solid state.

In cases where unexpected rearrangements or complex stereochemical outcomes occur, X-ray crystallography is often the only technique that can provide a definitive structural proof. The resulting crystal structure, with its precise bond lengths, bond angles, and torsion angles, serves as a benchmark for computational studies and helps to rationalize the observed reaction mechanism. For example, the crystal structure of a complex product can confirm the regioselectivity of a reaction and the relative or absolute stereochemistry of newly formed chiral centers lcms.czmdpi.commdpi.com.

Table 3: Illustrative Crystallographic Data for a Fictional Derivative of this compound

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit in the crystal. |

| Key Bond Lengths | C2-C(trityl), N1-C2 (Å) | Confirms the connectivity and can indicate bond strain or electronic effects. |

| Key Torsion Angles | N1-C2-C(trityl)-C(phenyl) (°) | Defines the conformation of the trityl group relative to the indole ring. |

| Hydrogen Bonds | N-H···O (Å, °) | Identifies key intermolecular interactions that stabilize the crystal packing. |

Computational and Theoretical Investigations of 2 Trityl 1h Indole Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate reaction pathways, transition states, and energy barriers. Studies employing DFT can elucidate the detailed steps involved in reactions where 2-trityl-1H-indole participates, offering a deeper understanding of how the trityl group influences the indole (B1671886) core's reactivity. For instance, DFT calculations can map out the electronic distribution within the molecule, identifying potential sites for electrophilic or nucleophilic attack and predicting the stability of intermediates. Such studies are vital for designing new synthetic routes and optimizing existing ones by understanding the energetic favorability of different reaction channels mdpi.com. While specific DFT studies directly on this compound's reaction mechanisms were not extensively detailed in the provided search results, DFT is a standard tool for analyzing reaction mechanisms in indole chemistry, including functionalization reactions researchgate.netresearchgate.netresearchgate.netwisc.edu. For example, DFT calculations have been used to understand the energetic favorability of reaction steps and the stability of products in related indole functionalization reactions researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Transition States

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study conformational changes, flexibility, and the dynamic interactions of molecules. For this compound, MD simulations can reveal its preferred three-dimensional structures under various conditions, which can significantly impact its reactivity. By simulating the movement of atoms over time, MD can also help in identifying and characterizing transition states of reactions, offering insights into the kinetic aspects of chemical processes nih.govmdpi.comnih.govplos.org. While direct MD studies focusing on the conformational analysis and transition states of this compound were not explicitly found, MD simulations are widely applied to study the stability and conformational dynamics of various indole derivatives and their interactions with biological targets or within catalytic systems mdpi.comnih.govmdpi.com. These simulations help in understanding how molecular flexibility influences binding affinities and reaction pathways mdpi.com.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations, including DFT and other ab initio methods, are instrumental in predicting the reactivity and selectivity of chemical compounds. These calculations can determine key electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potentials, which directly correlate with a molecule's propensity to undergo certain reactions and its preference for specific reaction pathways mdpi.comnih.gov. For this compound, these methods can predict how it will react with different reagents, under various catalytic conditions, and whether it will favor specific regiochemical or stereochemical outcomes. For instance, calculations of Fukui indices can pinpoint nucleophilic and electrophilic sites, guiding synthetic strategies . Studies on related indole systems have utilized quantum chemical calculations to predict reactivity and selectivity in various transformations, such as C-H activation and functionalization reactions researchgate.netresearchgate.net.

Elucidation of Catalyst-Substrate Interactions

Understanding how a substrate interacts with a catalyst is fundamental to designing efficient catalytic systems. Computational methods, particularly DFT and molecular docking, are extensively used to model these interactions. For this compound, these studies would aim to map the binding modes, identify key interaction points (e.g., hydrogen bonds, π-stacking, van der Waals forces) between the indole derivative and the catalyst, and determine the energetic favorability of these complexes mdpi.comacs.orgresearchgate.netresearchgate.net. Such analyses can reveal how the catalyst activates the substrate or how the substrate's structure influences the catalytic cycle, ultimately leading to improved selectivity and reactivity. While specific studies detailing catalyst-substrate interactions for this compound were not directly found, research on related indole systems often employs these computational tools to understand catalytic mechanisms, including those involving Lewis acids and transition metals researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org. For example, studies on Fischer indole reactions have highlighted the importance of noncovalent interactions between substrates and chiral phosphoric acid catalysts, often elucidated through computational analysis acs.org.

Synthetic Applications and Utility of 2 Trityl 1h Indole As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Indole (B1671886) Alkaloids and Natural Product Scaffolds

The general approach would involve using 2-trityl-1H-indole as a starting material, performing subsequent reactions to build the desired alkaloid backbone, and then removing the trityl group at a suitable stage. This strategy is part of a broader field of nonbiomimetic total synthesis that allows for flexible and innovative routes to natural product skeletons. rsc.org The construction of polycyclic natural product scaffolds often involves the strategic use of protected intermediates to achieve the desired complexity and stereochemistry. frontiersin.orgrsc.org

Diversification and Derivatization Strategies for Advanced Indole Architectures

The functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. The presence of the trityl group at the C2 position of this compound influences the reactivity of the indole ring, enabling selective derivatization. For instance, electrophilic substitution, which typically occurs at the C3 position in indoles, can be carried out on the this compound core. Subsequent removal of the trityl group would yield a 2-unsubstituted, 3-substituted indole, a common motif in bioactive molecules.

Furthermore, the nitrogen atom of the indole can be functionalized through various reactions. Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, are powerful tools for introducing a wide variety of substituents onto the indole scaffold, although these are more commonly performed on halogenated indole derivatives. nih.gov The synthesis of diverse indole derivatives can also be achieved through catalyst-controlled cyclization reactions, providing access to a range of indole-fused scaffolds. rsc.org

Below is a table summarizing potential derivatization reactions starting from a this compound core, based on general indole reactivity.

| Reaction Type | Reagents and Conditions | Potential Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-2-trityl-1H-indole |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | 1-Aryl-2-trityl-1H-indole |

| C3-Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | This compound-3-carbaldehyde |

| C3-Mannich Reaction | Formaldehyde, Secondary amine | 3-(Aminomethyl)-2-trityl-1H-indole |

| Detritylation | Acid (e.g., TFA, HCl) | 1H-Indole (from this compound) |

Cascade and Multicomponent Reactions Incorporating the this compound Unit

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, saving time and resources. rsc.org These reactions are particularly valuable in the synthesis of heterocyclic compounds. nih.govumich.edu The incorporation of indole derivatives into MCRs can lead to a rapid increase in molecular diversity and complexity. arkat-usa.orgnih.gov

While specific examples detailing the extensive use of this compound in cascade or multicomponent reactions are not prevalent in the reviewed literature, its potential is evident. As a protected indole, it could be employed in reactions where the C2 position needs to be shielded from participating in the reaction cascade. For example, in a three-component reaction involving an indole, an aldehyde, and another nucleophile, using this compound would direct the reaction to other positions of the indole ring. nih.gov The trityl group could then be removed in a subsequent step. This approach aligns with the principles of using protecting groups to control reactivity in complex, one-pot transformations. beilstein-journals.org

Development of Novel Heterocyclic Systems Embodying the this compound Framework

The synthesis of novel heterocyclic systems is a major focus of organic chemistry, driven by the search for new materials and therapeutic agents. mdpi.com Indole-fused heterocycles are of particular interest due to their prevalence in biologically active molecules. nih.govsemanticscholar.org The this compound framework can serve as a precursor for the development of such novel systems.

For instance, functional groups introduced at the C3 position or the N1 position of this compound can be used as handles for subsequent cyclization reactions. This could lead to the formation of new rings fused to the indole core. A common strategy involves the synthesis of a precursor molecule containing the indole unit and a reactive tether, which then undergoes an intramolecular reaction to form the new heterocyclic ring. mdpi.com The trityl group can play a crucial role in these syntheses by preventing unwanted side reactions at the C2 position during the construction of the fused ring system. After the new heterocyclic framework is established, the trityl group can be cleaved to provide the final target molecule. This methodology allows for the creation of a wide range of polycyclic indole structures. nih.govrsc.org

Q & A

Q. What are the established synthetic routes for 2-trityl-1H-indole, and what key reaction parameters influence yield and purity?

The synthesis of this compound typically involves tritylation of indole derivatives using trityl chloride under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios. For example, CuI-catalyzed reactions in PEG-400/DMF mixtures have been used for analogous indole derivatives, achieving ~42% yield after chromatographic purification. Optimization of reaction time and quenching conditions is critical to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

1H NMR confirms the trityl group’s aromatic protons (δ 7.2–7.5 ppm as multiplets) and indole NH (δ ~10–12 ppm if free). 13C NMR identifies the trityl carbons (three distinct signals near 140–145 ppm). Mass spectrometry (HRMS) verifies molecular ion peaks, while X-ray crystallography (via SHELX refinement) resolves stereoelectronic effects, as demonstrated in related indole structures .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound derivatives?

Discrepancies often arise from solvent effects or conformational dynamics. Validate computational models by:

- Re-running DFT calculations with explicit solvent models (e.g., PCM).

- Comparing experimental NOESY/ROESY data to predicted nuclear Overhauser effects.

- Using high-resolution crystallography (SHELXL) to confirm spatial arrangements. Cross-validation with 2D NMR (HSQC, HMBC) is essential .

Q. What strategies improve the regioselectivity of trityl group introduction in polyfunctional indole systems?

- Protect competing nucleophilic sites (e.g., NH with Boc groups) prior to tritylation.

- Use bulky bases (e.g., LiHMDS) to deprotonate the indole NH selectively.

- Monitor intermediates via in-situ IR or LC-MS to optimize reaction quench timing. Kinetic studies in THF at −78°C show improved selectivity by slowing side reactions .

Q. In crystallographic studies of this compound, how should researchers address twinning or disorder in the trityl moiety?

- Apply twin refinement protocols in SHELXL, specifying twin laws via HKLF 5 format.

- For disorder, model alternative conformers with occupancy refinement constrained to sum to 1.

- Validate using R1 and wR2 convergence (<5% difference). High-resolution data (d < 0.8 Å) improves reliability, as shown in SHELX-based refinements .

Methodological Notes

- Synthesis Optimization : Low yields (e.g., 42% in PEG-400/DMF) may require adjusting catalysts (e.g., CuI vs. Pd) or solvent polarity .

- Data Validation : Cross-reference crystallographic results (SHELXL) with spectroscopic data to resolve ambiguities in substituent positioning .

- Contradiction Analysis : Use iterative refinement and multi-method validation (NMR, MS, XRD) to address conflicting spectral interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.